4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one
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Overview
Description
4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one is a chemical compound with the molecular formula C8H13NO2. It is a heterocyclic compound that contains both an azetidine ring and a tetrahydropyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one typically involves the reaction of azetidine derivatives with tetrahydropyran derivatives under specific conditions. One common method involves the use of azetidine-3-carboxylic acid as a starting material, which is then reacted with tetrahydropyran-2-one in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and other advanced technologies may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The azetidine and tetrahydropyran rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting or activating them. The tetrahydropyran ring may also contribute to the compound’s overall activity by stabilizing its structure and enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
Spiro-azetidin-2-one: Contains a spirocyclic azetidine ring and is known for its biological activity.
Tetrahydro-2H-pyran-2-one: A simpler compound with a tetrahydropyran ring, used in various chemical syntheses.
Azetidine-3-carboxylic acid: A precursor in the synthesis of 4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one
Uniqueness
This compound is unique due to its combination of azetidine and tetrahydropyran rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
4-(azetidin-3-yl)oxan-2-one |
InChI |
InChI=1S/C8H13NO2/c10-8-3-6(1-2-11-8)7-4-9-5-7/h6-7,9H,1-5H2 |
InChI Key |
GTEYRGVBSGFRTE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)CC1C2CNC2 |
Origin of Product |
United States |
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